Tert-butyl 2-deoxy-L-ribopyranoside

描述

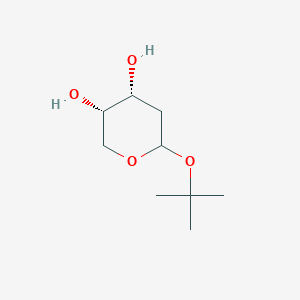

Structure

3D Structure

属性

IUPAC Name |

(3S,4R)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-9(2,3)13-8-4-6(10)7(11)5-12-8/h6-8,10-11H,4-5H2,1-3H3/t6-,7+,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGDGXJAECEKCH-KVARREAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C(CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1C[C@H]([C@H](CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Anomeric Effects in 2 Deoxy L Ribopyranoside Chemistry

Challenges in Anomeric Stereocontrol in 2-Deoxy Systems

The primary difficulty in the stereocontrolled synthesis of 2-deoxyglycosides is the lack of a substituent at the C2 position that can exert neighboring group participation. In glycosylation reactions of sugars with a C2-acyl or related participating group, a stable dioxolenium ion intermediate is often formed, which effectively shields one face of the molecule, leading to the stereoselective formation of 1,2-trans glycosidic linkages. However, in 2-deoxy systems, the absence of such a group means that the reaction proceeds through more transient and less predictable intermediates, such as oxocarbenium ions.

The direct synthesis of 2-deoxyglycosides often results in a mixture of α and β anomers, with the α-anomer frequently being the major product due to the anomeric effect. Achieving high selectivity for the β-anomer is particularly challenging. To overcome this, indirect methods are often employed, which involve the use of a temporary directing group at the C2 position that is later removed. While effective, this adds extra steps to the synthetic sequence.

Several strategies have been developed to address the challenge of anomeric control in direct glycosylations of 2-deoxysugars:

Anomeric O-alkylation: This method involves the deprotonation of a lactol followed by reaction with an electrophile, often leading to high β-selectivity under kinetic control.

Umpolung Glycosylation: In this approach, the polarity of the donor is inverted, making the anomeric carbon nucleophilic. This strategy can provide access to both α- and β-glycosides with high selectivity.

Halide-mediated Glycosylations: The use of glycosyl halides, particularly iodides, can lead to SN2-type displacement at the anomeric center, resulting in the formation of the inverted anomer. However, the instability of many 2-deoxyglycosyl halides can be a significant drawback.

Catalyst and Promoter Effects: The choice of catalyst and promoter can significantly influence the stereochemical outcome. For instance, gold-catalyzed glycosylations have shown promise in achieving high stereoselectivity through an SN2-like mechanism.

The table below summarizes some of the methods used to control anomeric stereoselectivity in 2-deoxyglycoside synthesis.

| Method | Key Feature | Typical Selectivity | Reference(s) |

| Direct Glycosylation | No C2-participating group | Often favors α-anomer | |

| Indirect Glycosylation | Temporary C2-directing group | High selectivity for desired anomer | |

| Anomeric O-Alkylation | Deprotonation of lactol | High β-selectivity | |

| Umpolung Glycosylation | Nucleophilic anomeric carbon | High selectivity for α or β | |

| Halide-mediated Glycosylation | SN2 displacement of halide | Inversion of anomeric configuration | |

| Gold-Catalyzed Glycosylation | SN2-like mechanism | High stereoselectivity |

Role of the C2 Position in Stereodirection

The absence of a substituent at the C2 position in 2-deoxy sugars is the primary reason for the difficulty in controlling anomeric stereoselectivity. In sugars with a C2-hydroxyl or a participating ester or amide group, this substituent can play a crucial role in directing the incoming nucleophile to the opposite face of the pyranoside ring. This "neighboring group participation" leads to the formation of a rigid cyclic intermediate, which then undergoes nucleophilic attack to give predominantly the 1,2-trans product.

In 2-deoxy systems, the lack of this directing influence means that the stereochemical outcome is governed by a combination of other factors, including:

The Anomeric Effect: This stereoelectronic effect generally favors the formation of the α-anomer, where the anomeric substituent is in an axial orientation.

Steric Hindrance: The steric bulk of the glycosyl donor and acceptor can influence the trajectory of the incoming nucleophile.

Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the intermediates and transition states, thereby influencing the anomeric ratio. For instance, solvents like nitriles can sometimes favor the formation of β-glycosides.

Leaving Group and Promoter: The nature of the leaving group on the glycosyl donor and the promoter used to activate it can have a profound impact on the reaction mechanism and, consequently, the stereoselectivity.

Recent research has explored the introduction of temporary, non-participating groups at the C2 position that can be removed after glycosylation. For example, a 2-azido group can serve as a precursor to an amino group and is considered non-participating, although glycosylations with 2-azido-2-deoxy donors often yield moderate to poor 1,2-cis selectivity.

The following table highlights the influence of the C2 position on glycosylation outcomes.

| C2 Substituent | Mechanism of Stereodirection | Predominant Product | Reference(s) |

| None (2-Deoxy) | Anomeric effect, sterics, solvent effects | Often α-anomer (thermodynamic) | |

| Participating Group (e.g., OAc) | Neighboring group participation | 1,2-trans anomer | |

| Non-Participating Group (e.g., N₃) | Minimal directing effect | Mixture of anomers, often poor selectivity | |

| Temporary Directing Group | Neighboring group participation | High selectivity, group removed later |

Conformational Analysis of Pyranoside Ring Structures and Anomeric Effects

The conformational preferences of the pyranoside ring in 2-deoxy-L-ribopyranosides are crucial for understanding their reactivity and the stereochemical outcomes of glycosylation reactions. The pyranoside ring typically adopts a chair conformation to minimize torsional strain. In the case of L-ribopyranose derivatives, two chair conformations, ¹C₄ and ⁴C₁, are possible.

The anomeric effect is a key stereoelectronic phenomenon that influences the conformational equilibrium and the preferred orientation of the anomeric substituent. It describes the tendency of an electronegative substituent at the anomeric carbon (C1) to occupy an axial position, even though this might be sterically more demanding than an equatorial position. This

Chemical Transformations and Derivatization of Tert Butyl 2 Deoxy L Ribopyranoside

Regioselective Functionalization of Hydroxyl Groups in the Pyranoside Ring

The selective protection and functionalization of the hydroxyl groups at the C-3 and C-4 positions of the pyranoside ring are fundamental steps in the use of any monosaccharide building block. These reactions are critical for controlling the regiochemistry of subsequent glycosylation reactions and for the introduction of diverse functionalities.

In principle, established methods for the regioselective protection of hydroxyl groups in other pyranosides could be applied to tert-butyl 2-deoxy-L-ribopyranoside. These strategies often rely on the differential reactivity of the hydroxyl groups, influenced by steric and electronic factors. For instance, the use of bulky protecting group reagents would be expected to favor reaction at the less sterically hindered C-4 hydroxyl group.

However, a specific examination of the scientific literature did not yield studies detailing the regioselective functionalization of this compound. While research on other deoxysugars and their derivatives is plentiful, the tert-butyl glycoside of 2-deoxy-L-ribose has not been the subject of such focused investigation.

Introduction of Diverse Chemical Functionalities via Deoxyribopyranoside Scaffolds

The 2-deoxy-L-ribopyranoside scaffold, in theory, offers a versatile platform for the introduction of a wide array of chemical functionalities. Following regioselective protection of one hydroxyl group, the remaining free hydroxyl could be converted into other functional groups such as amines, azides, halogens, or thiols. These transformations would pave the way for the synthesis of modified monosaccharides with potential applications in medicinal chemistry and materials science.

Despite this potential, there is a notable absence of published research demonstrating the use of this compound as a scaffold for such derivatization.

Modifications and Elaboration of the Glycosidic Linkage

The tert-butyl group at the anomeric position serves as a protecting group for the anomeric hydroxyl. Its removal under specific acidic conditions would liberate the anomeric hydroxyl, allowing for the formation of a new glycosidic bond. This is a critical step in the synthesis of oligosaccharides.

Alternatively, the tert-butyl glycoside could potentially be converted into other anomeric derivatives, such as thioglycosides or glycosyl halides, which are common glycosyl donors in carbohydrate synthesis. These transformations would activate the anomeric center for glycosylation reactions.

Once again, the available scientific literature does not provide specific examples of the modification or elaboration of the glycosidic linkage of this compound.

Synthesis of Complex Oligosaccharide Structures Incorporating 2-Deoxy-L-ribopyranosides

The ultimate goal of developing monosaccharide building blocks is their incorporation into complex oligosaccharide structures. A suitably protected derivative of this compound, with a free hydroxyl group, could act as a glycosyl acceptor. Conversely, activation of its anomeric center would allow it to function as a glycosyl donor.

While general methods for the synthesis of 2-deoxy-oligosaccharides are well-established, there are no specific reports in the scientific literature that describe the use of this compound or its derivatives in the synthesis of complex oligosaccharides.

Spectroscopic and Computational Characterization of 2 Deoxy L Ribopyranoside Architectures

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For tert-butyl 2-deoxy-L-ribopyranoside (C₉H₁₈O₄, Molecular Weight: 190.12 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), a protonated molecule ([M+H]⁺ at m/z 191) or a sodium adduct ([M+Na]⁺ at m/z 213).

A hallmark of tert-butyl glycosides and ethers in mass spectrometry is the facile cleavage of the tert-butyl group. scielo.br This occurs through the loss of a neutral isobutylene (B52900) molecule or, more prominently, the formation of the highly stable tert-butyl cation ([C₄H₉]⁺) at a mass-to-charge ratio (m/z) of 57. scielo.br This m/z 57 peak is often the base peak (the most intense peak) in the electron ionization (EI) mass spectrum. massbank.eu Subsequent fragmentation would involve the cleavage of the sugar ring, leading to a series of smaller fragment ions that are characteristic of the pyranose structure.

Advanced Spectroscopic Techniques for Fine Structural Details

Beyond the core techniques, advanced spectroscopic methods can provide even finer details about the three-dimensional structure and dynamics of this compound.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): NOE-based experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. nih.gov This is particularly useful for determining stereochemistry and conformation. For example, observing an NOE between the tert-butyl protons and specific protons on the pyranose ring (e.g., H-1 or H-5) can help define the conformation around the glycosidic bond. Intra-ring NOEs, such as those between 1,3-diaxial protons, are powerful indicators of the chair or boat conformation of the sugar ring. nih.govnih.gov

Computational Modeling: While not a spectroscopic technique, computational chemistry is an essential partner in interpreting spectral data. Quantum mechanical calculations can predict NMR chemical shifts and coupling constants for different possible conformations (e.g., different chair and boat forms) of the molecule. auremn.org.br By comparing the experimentally measured NMR parameters with the calculated values, the most likely solution-state conformation of the pyranose ring can be determined with high confidence.

Computational Chemistry Approaches to Conformational and Electronic Structure Analysis

The intricate interplay of steric and electronic effects governs the three-dimensional architecture and spectroscopic properties of 2-deoxypyranoside systems. Computational chemistry provides a powerful lens through which to explore these features, offering insights that are often inaccessible through experimental methods alone. By modeling the potential energy surface and simulating molecular motion, researchers can predict the most stable conformations, understand the dynamics of conformational exchange, and calculate spectroscopic parameters that aid in the interpretation of experimental data. These computational approaches are indispensable for a detailed understanding of the structure-property relationships in modified carbohydrates like this compound.

Molecular Modeling and Dynamics Simulations of Deoxyribopyranosides

The introduction of a bulky tert-butyl group at the anomeric position, as in this compound, is expected to significantly influence the conformational equilibrium. The steric demand of the tert-butyl group will likely favor conformations that minimize steric clashes with the substituents on the pyranoside ring. Molecular dynamics simulations can provide a detailed picture of how this bulky group affects the ring's puckering and the orientation of the glycosidic bond.

MD simulations track the atomic positions of a molecule over time by integrating Newton's equations of motion. google.com This allows for the exploration of the conformational space available to the molecule and the identification of low-energy conformations and the barriers between them. For a molecule like this compound, an MD simulation would typically involve placing the molecule in a simulated solvent box and allowing it to evolve over nanoseconds. google.com Analysis of the simulation trajectory can reveal the preferred chair and boat conformations of the pyranoside ring and the rotational preferences around the glycosidic linkage.

Key parameters that are often analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify conformational changes.

Root Mean Square Fluctuation (RMSF): To pinpoint flexible regions of the molecule.

Radius of Gyration: To understand the compactness of the molecule over time.

Dihedral Angle Analysis: To characterize the ring puckering and the orientation of the tert-butyl group.

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations offer a route to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, and infrared (IR) vibrational frequencies, with a high degree of accuracy. nih.gov These predictions are invaluable for the structural elucidation of novel compounds and for validating experimental findings.

For this compound, quantum chemical calculations, typically using Density Functional Theory (DFT), can be performed on the low-energy conformations identified through molecular modeling. The first step involves geometry optimization of the different possible conformers. Once the optimized geometries are obtained, various spectroscopic parameters can be calculated.

NMR Spectroscopy Prediction:

The prediction of NMR parameters is a cornerstone of computational structural analysis. The process generally involves:

Conformational Search: Identifying all relevant low-energy conformers.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory and basis set.

NMR Calculation: Calculating the magnetic shielding constants for each nucleus in each conformer.

Boltzmann Averaging: The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the chemical shifts of the individual conformers, reflecting their relative populations at a given temperature.

The accuracy of these predictions is highly dependent on the chosen computational method and the inclusion of solvent effects, which can be modeled implicitly or explicitly.

Infrared Spectroscopy Prediction:

Quantum chemical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. The calculation of harmonic vibrational frequencies is a standard feature of most quantum chemistry software packages. nih.gov However, these calculated frequencies often systematically overestimate the experimental values due to the neglect of anharmonicity. nih.gov To improve the agreement with experimental data, empirical scaling factors are often applied to the calculated frequencies. nih.gov

The following table illustrates the kind of data that would be generated from quantum chemical calculations for a hypothetical low-energy conformer of this compound.

| Parameter | Predicted Value (Example) | Experimental Correlation |

| ¹H NMR Chemical Shift (ppm) | H-1: 4.85 | Anomeric proton chemical shift |

| ¹³C NMR Chemical Shift (ppm) | C-1: 102.3 | Anomeric carbon chemical shift |

| ³J(H,H) Coupling Constant (Hz) | ³J(H1,H2a): 2.5 | Karplus relationship for dihedral angle |

| IR Frequency (cm⁻¹) | O-H Stretch: 3450 | Hydroxyl group vibration |

| IR Frequency (cm⁻¹) | C-O Stretch: 1050 | Glycosidic bond and ring vibrations |

The comparison of such predicted spectroscopic data with experimentally obtained spectra is a powerful method for confirming the structure and conformational preferences of this compound. While experimental data for this specific compound is scarce in public literature, the computational protocols for its characterization are well-established. nih.gov

Tert Butyl 2 Deoxy L Ribopyranoside As a Chiral Synthon and Building Block in Advanced Organic Synthesis

Role in the Synthesis of L-Nucleoside Analogs

The synthesis of L-nucleoside analogs is a prominent area of medicinal chemistry, as these unnatural enantiomers of naturally occurring nucleosides often exhibit potent antiviral and anticancer activities with reduced toxicity. The L-configuration can confer resistance to degradation by catabolic enzymes, thereby prolonging the therapeutic effect. While specific examples detailing the direct use of tert-butyl 2-deoxy-L-ribopyranoside as a starting material for L-nucleoside analogs are not extensively documented in readily available literature, its structural features make it a logical and valuable precursor for such syntheses.

The general strategy for synthesizing L-nucleoside analogs involves the coupling of a protected L-sugar moiety with a nucleobase. The tert-butyl group at the anomeric position of 2-deoxy-L-ribopyranoside can act as a temporary protecting group, which can be manipulated to activate the anomeric center for glycosylation reactions. The 2-deoxy nature of the sugar is a key feature of many biologically active nucleosides, including those used in antiviral therapies.

A common approach to nucleoside synthesis is the Vorbrüggen glycosylation, where a silylated nucleobase reacts with an activated sugar derivative in the presence of a Lewis acid. In this context, this compound could be converted into a suitable glycosyl donor, such as a glycosyl halide or acetate, to facilitate coupling with various purine (B94841) or pyrimidine (B1678525) bases. The stereochemical outcome of the glycosylation is critical, and the inherent chirality of the L-sugar scaffold guides the formation of the desired β-L-anomer, which is typically the biologically active form.

Table 1: Key Intermediates in L-Nucleoside Analog Synthesis

| Intermediate | Role in Synthesis |

| Glycosyl Halide | Activated sugar derivative for coupling with nucleobases. |

| Glycosyl Acetate | Stable precursor to more reactive glycosyl donors. |

| Silylated Nucleobase | Enhances the nucleophilicity of the nucleobase for glycosylation. |

Applications in the Construction of Bioactive Glycoside Scaffolds

Bioactive glycosides are a diverse class of natural products and synthetic compounds that play crucial roles in various biological processes. The sugar moiety, or glycone, is often essential for molecular recognition and biological activity. This compound provides a chiral scaffold for the synthesis of complex glycosides with potential therapeutic applications.

The construction of these scaffolds typically involves the glycosylation of an aglycone (the non-sugar portion) with a suitable glycosyl donor derived from this compound. The tert-butyl group can be replaced with other functionalities to create a reactive anomeric center for the glycosidic bond formation. The resulting L-glycosides are of particular interest as they may exhibit novel biological activities or improved pharmacokinetic properties compared to their D-enantiomers.

While specific examples of complex bioactive glycosides synthesized directly from this compound are not prominently featured in the surveyed literature, the principles of glycoside synthesis strongly support its potential in this area. The 2-deoxy-L-ribose core is a structural motif found in several natural products with antibiotic and antitumor properties.

Development of Carbohydrate-Based Ligands and Glycoconjugates

Carbohydrate-based ligands and glycoconjugates are at the forefront of research in chemical biology and drug discovery. These molecules are designed to interact with specific biological targets, such as proteins and receptors, and can modulate their function. The inherent chirality and multivalency of carbohydrates make them ideal scaffolds for the development of highly specific and potent ligands.

This compound can be functionalized at various positions to introduce recognition elements or linkers for conjugation to other molecules, such as peptides, lipids, or fluorescent probes. The anomeric position is a common site for modification, allowing for the attachment of different aglycones to create a library of potential ligands. The hydroxyl groups on the sugar ring can also be selectively modified to optimize binding affinity and specificity.

The development of such ligands often involves a modular synthetic approach, where the carbohydrate scaffold is assembled with other building blocks. The use of the L-enantiomer can lead to ligands with unique binding properties that may not be achievable with the natural D-sugars.

Utilization in Asymmetric Synthesis of Non-Carbohydrate Chiral Molecules

The use of carbohydrates as chiral auxiliaries or starting materials for the synthesis of non-carbohydrate chiral molecules is a well-established strategy in asymmetric synthesis. The densely functionalized and stereochemically defined structure of carbohydrates provides a powerful tool for controlling the stereochemical outcome of chemical reactions.

This compound can serve as a chiral pool starting material, where its stereocenters are incorporated into the final target molecule. This approach is particularly useful for the synthesis of complex natural products and pharmaceuticals that possess multiple chiral centers. The pyranoside ring can be opened and the resulting acyclic chain can be further manipulated to construct the desired carbon skeleton.

Alternatively, this compound can be used as a chiral auxiliary, where it is temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereochemistry has been established, the auxiliary is cleaved and can potentially be recovered and reused. This methodology has been successfully applied to a wide range of asymmetric reactions, including aldol (B89426) additions, Diels-Alder reactions, and asymmetric alkylations. The L-configuration of the sugar provides access to the enantiomeric series of the target molecules that would be obtained using the more common D-sugars.

Table 2: Strategies in Asymmetric Synthesis Utilizing Carbohydrate Scaffolds

| Strategy | Description |

| Chiral Pool Synthesis | The stereocenters of the carbohydrate are incorporated into the final product. |

| Chiral Auxiliary | The carbohydrate is temporarily attached to a substrate to direct a stereoselective reaction. |

Future Directions and Emerging Trends in 2 Deoxy L Ribopyranoside Research

Development of Highly Efficient and Sustainable Synthetic Routes

A major thrust in modern organic synthesis is the development of manufacturing processes that are both economically viable and environmentally benign. For 2-deoxy-L-ribopyranosides, this involves moving away from classical methods that often require multiple steps and hazardous reagents. Research is now focused on creating highly efficient and sustainable synthetic routes.

Furthermore, the principles of green chemistry are being integrated into synthetic design. This includes the exploration of catalytic methods to replace stoichiometric reagents, minimizing waste. Gold(I)-catalyzed reactions, for example, have shown promise for the direct and stereoselective synthesis of deoxyglycosides from glycals under mild, room-temperature conditions. acs.org There is also sustained interest in developing new glycosylation reactions that allow for the mild and selective construction of deoxyglycosides, which are critical components of many bioactive natural products. acs.orgnih.govnih.gov

Advancements in Automated and Flow Chemistry Approaches for Deoxy-L-glycoside Synthesis

The synthesis of complex carbohydrates is often a meticulous and labor-intensive process. To address this, automated and flow chemistry approaches are emerging as transformative tools for producing deoxy-L-glycosides. These technologies offer precise control over reaction conditions, leading to improved efficiency, safety, and scalability.

Flow chemistry, where reactions are performed in a continuous stream through modular reactors, provides significant advantages over traditional batch synthesis. nih.gov The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, which can prevent hotspots, minimize side reactions, and enable the use of superheated conditions to accelerate reaction rates. nih.goveuropa.euacs.org This enhanced control is particularly beneficial for potentially hazardous or highly exothermic reactions. europa.eu Flow chemistry has already been successfully applied to various areas of glycochemistry, including the synthesis of C-glycosides like the antiviral drug remdesivir, and is being adapted for the production of oligonucleotides and other complex glycans. nih.govvapourtec.com The precise control over residence time in a flow reactor can be leveraged to maximize the yield of desired products while minimizing degradation or side reactions. vapourtec.com

Automated synthesis, often coupled with solid-phase techniques, further streamlines the production of complex carbohydrates. vapourtec.com These systems can perform multi-step sequences, including reaction, workup, and purification, with minimal manual intervention, accelerating the creation of libraries of 2-deoxy-L-ribopyranoside derivatives for screening and optimization.

Integration of Machine Learning and AI in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and execution of complex chemical syntheses. inl.gov For glycosylation reactions, which are notoriously difficult to predict, these computational tools offer a path toward greater accuracy and efficiency. Glycosylation is a complex process, and its outcome influences many biological functions. uic.edu

Exploration of Novel Reactivity and Derivatization Pathways for Therapeutic and Material Science Applications

While tert-butyl 2-deoxy-L-ribopyranoside is a valuable synthetic intermediate, its true potential lies in its derivatization to create novel molecules with tailored functions. The exploration of new reactivity pathways is opening doors to advanced therapeutic agents and functional materials.

In therapeutics, L-nucleoside analogues are a rich source of antiviral and antitumor agents. nih.govnih.gov Modifications to the 2-deoxy-L-ribose scaffold are crucial for activity. For example, many successful antiviral drugs are 2',3'-dideoxynucleosides, which act as chain terminators during viral replication. nih.govgoogle.com The introduction of various chemical groups onto the sugar ring can enhance potency, improve pharmacokinetic properties, or confer broad-spectrum antiviral activity. nih.gov The development of L-nucleic acids (Spiegelmers), which are mirror-image aptamers, demonstrates an innovative application of L-ribose derivatives. These molecules can bind to biological targets with high specificity but are resistant to degradation by natural enzymes, making them promising therapeutic and diagnostic agents. nih.gov

In material science, the unique structural properties of sugar molecules make them attractive building blocks. Derivatized 2-deoxy-L-ribopyranosides can be used as monomers for the synthesis of glycopolymers or as components in the formation of hydrogels and other biocompatible materials. These materials have potential applications in fields such as drug delivery and tissue engineering.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-deoxy-L-ribopyranoside, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves glycosylation reactions using protected ribose derivatives. For example, tert-butyl groups are introduced via acid-catalyzed esterification under anhydrous conditions. Yield optimization requires controlling temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios of activating agents like BF₃·Et₂O . Purity can be monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by -NMR (e.g., tert-butyl protons resonate at δ 1.2–1.4 ppm) .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and -NMR to confirm stereochemistry and tert-butyl group placement. Anomeric proton signals (δ 4.5–5.5 ppm) and absence of hydroxyl peaks validate deoxygenation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+Na]⁺) and rule out impurities.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>97% as per catalogs) .

Q. How can researchers address solubility challenges during experimental workflows involving this compound?

- Methodological Answer : The compound’s tert-butyl group enhances lipophilicity, requiring polar aprotic solvents (e.g., DMF, DMSO) for dissolution. For aqueous systems, co-solvents like ethanol or cyclodextrin-based solubilization agents are recommended. Pre-saturation studies using UV-Vis spectroscopy can determine solubility limits .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction kinetics for tert-butyl-protected carbohydrate derivatives?

- Methodological Answer : Discrepancies often arise from varying catalytic systems or moisture sensitivity. Researchers should:

- Replicate experiments under inert atmospheres (argon/glovebox) to exclude hydrolysis.

- Use kinetic modeling (e.g., Eyring plots) to compare activation energies across studies.

- Cross-validate results with DFT calculations (e.g., Gaussian software) to probe transition states .

Q. How can computational chemistry guide the design of this compound analogs with improved metabolic stability?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with metabolic enzymes (e.g., cytochrome P450).

- MD Simulations : GROMACS for analyzing conformational stability in biological membranes.

- QSAR Models : Correlate tert-butyl substitution patterns with half-life data from in-vitro hepatic assays .

Q. What experimental controls are essential when studying the biological activity of this compound in cell-based assays?

- Methodological Answer :

- Negative Controls : Use non-glycosylated tert-butyl analogs to isolate sugar-specific effects.

- Positive Controls : Include known glycosidase inhibitors (e.g., castanospermine) to validate assay sensitivity.

- Dose-Response Curves : EC₅₀/IC₅₀ values must be statistically validated (p < 0.05 via ANOVA) and replicated across ≥3 independent experiments .

Data Analysis and Presentation

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

- Methodological Answer :

- Comparative Tables : Tabulate δ values from multiple sources alongside experimental conditions (solvent, temperature).

- Error Analysis : Report standard deviations for replicated measurements.

- Supplementary Files : Provide raw NMR/FID data in open-access repositories (e.g., Zenodo) .

Literature and Ethical Considerations

Q. What frameworks ensure rigorous literature reviews when investigating tert-butyl carbohydrate derivatives?

- Methodological Answer :

- PICO(T) Framework : Define Population (compound class), Intervention (synthetic method), Comparison (alternative protecting groups), Outcome (yield/purity), Time (reaction duration) .

- Database Searches : Use SciFinder, Reaxys, and PubMed with keywords: “tert-butyl glycoside,” “2-deoxyribose derivatives,” “protecting groups.” Exclude non-peer-reviewed sources .

Q. How can researchers mitigate bias when interpreting bioactivity data for this compound?

- Methodological Answer :

- Blinded Experiments : Assign compound codes to obscure identities during assay execution.

- Meta-Analysis : Pool data from independent labs using random-effects models to account for variability .

Tables for Methodological Reference

| Technique | Application | Key Parameters |

|---|---|---|

| -NMR | Confirm deoxygenation and tert-butyl placement | δ 1.2–1.4 ppm (tert-butyl), δ 4.5–5.5 ppm (anomeric proton) |

| HPLC | Purity assessment | C18 column, 70:30 acetonitrile/water, 1 mL/min |

| HRMS | Molecular ion validation | [M+Na]⁺, resolution > 30,000 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。